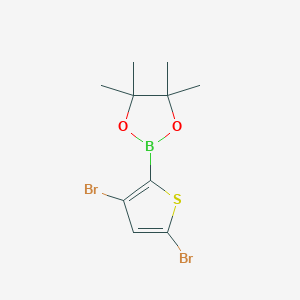
(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester” is a type of organoboron compound. These compounds are generally environmentally benign and are readily prepared . They are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic esters like “this compound” often involves the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in carbon–carbon bond forming reactions due to its mild and functional group tolerant reaction conditions . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis
Boronic esters like “this compound” are often used in the Suzuki–Miyaura coupling reaction . This reaction involves the oxidative addition of palladium to form a new Pd–C bond . Protodeboronation of alkyl boronic esters is also possible using a radical approach .Wissenschaftliche Forschungsanwendungen
(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester has a variety of scientific research applications. It has been used as a reagent in organic synthesis and has been used to form stable complexes with other molecules. It has also been used for the synthesis of other compounds, such as peptides, nucleotides, and polymers. In addition, this compound has been used as a drug delivery system, as it can bind to a range of molecules and release them in a controlled manner.
Wirkmechanismus
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron group from the boronic ester, which is a key step in many organic reactions . The protodeboronation of boronic esters is catalyzed and proceeds via a radical approach .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters can influence their pharmacokinetics . The kinetics is dependent on the substituents in the aromatic ring and the pH, which strongly influences the rate of the reaction .
Result of Action
The protodeboronation of boronic esters, including (3,5-Dibromothiophen-2-yl)boronic acid pinacol ester, allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH . For instance, the compound is typically stored at temperatures between 2-8°C . Additionally, the rate of the hydrolysis reaction, which is a key step in the compound’s mode of action, is considerably accelerated at physiological pH .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of (3,5-Dibromothiophen-2-yl)boronic acid pinacol ester is its stability and ability to form stable complexes with other molecules. This makes it useful for a range of applications, from drug delivery to catalysis. In addition, it is easy to synthesize and can be stored for long periods of time without degradation. The main limitation of this compound is that it is not soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for (3,5-Dibromothiophen-2-yl)boronic acid pinacol ester. It could be used to develop new drug delivery systems, as it has the potential to bind to a range of molecules and release them in a controlled manner. In addition, it could be used to develop new catalysts, as it has the ability to form stable complexes with other molecules. Finally, it could be used to develop new polymers, as it has the ability to form hydrogen bonds with other molecules.
Synthesemethoden
The synthesis of (3,5-Dibromothiophen-2-yl)boronic acid pinacol ester involves the reaction of boronic acid and pinacol ester in the presence of a base and a catalyst. The reaction is typically carried out in an aqueous solution, with a base such as sodium hydroxide, and a catalyst such as pyridine. The reaction is typically carried out at room temperature and can be completed in a few hours. The resulting product is a white solid that is soluble in organic solvents, such as ethanol or acetone.
Eigenschaften
IUPAC Name |
2-(3,5-dibromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBr2O2S/c1-9(2)10(3,4)15-11(14-9)8-6(12)5-7(13)16-8/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGWENYRRJXMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBr2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



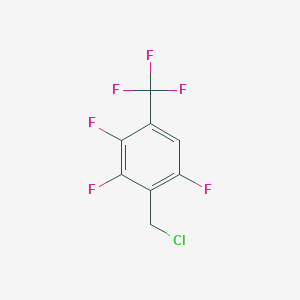


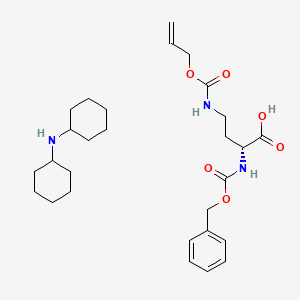



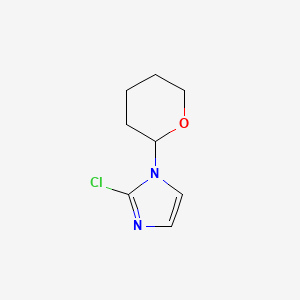
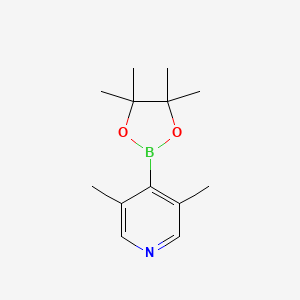


![1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid; 97%](/img/structure/B6342682.png)